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Compound of Interest

Compound Name: IR-825

Cat. No.: B12498830 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
IR-825 is a near-infrared (NIR) fluorescent dye with excitation and emission maxima typically in

the range of 805 nm to 825 nm. Its properties make it a valuable tool for a variety of biological

imaging and therapeutic applications, including photothermal and photodynamic therapy of

cancer. This document provides detailed protocols for the bioconjugation of IR-825 with

peptides and proteins, targeting either primary amines or free thiols. The protocols are

designed to be a starting point for researchers, and optimization for specific molecules and

applications is encouraged.

Properties of IR-825 Reactive Dyes
For successful bioconjugation, IR-825 must be functionalized with a reactive group. The two

most common reactive forms are N-hydroxysuccinimide (NHS) esters for targeting primary

amines and maleimides for targeting free thiols.
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Property IR-825 NHS Ester
IR-825 Maleimide
(Representative)

Reactive Group N-hydroxysuccinimide Ester Maleimide

Target Functionality

Primary amines (-NH₂) on

Lysine residues and the N-

terminus

Sulfhydryl/thiol groups (-SH)

on Cysteine residues

Molecular Weight ~1039.4 Da
Varies by linker, typically

~1000-1200 Da

Excitation Maximum (Ex) ~805 nm ~805 nm

Emission Maximum (Em) ~825 nm ~825 nm

Solubility
Soluble in organic solvents

(DMSO, DMF)

Soluble in organic solvents

(DMSO, DMF)

Protocol 1: Amine-Reactive Labeling with IR-825
NHS Ester
This protocol describes the conjugation of IR-825 NHS ester to primary amines on proteins and

peptides. The reaction forms a stable amide bond.

Experimental Workflow: Amine-Reactive Labeling
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Workflow for conjugating IR-825 NHS ester to proteins/peptides.
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Materials
Protein or peptide solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium

bicarbonate, pH 8.3-8.5, or PBS, pH 7.4 for pH-sensitive proteins).

IR-825 NHS Ester

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Purification column (e.g., gel filtration, such as a Sephadex G-25 column)

Quenching buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine

Methodology
Prepare the Protein/Peptide:

Dissolve the protein or peptide in the chosen reaction buffer at a concentration of 1-10

mg/mL.[1] If the protein is in a buffer containing primary amines (like Tris), it must be

exchanged into an amine-free buffer via dialysis or gel filtration.

Prepare the IR-825 NHS Ester Stock Solution:

Allow the vial of IR-825 NHS Ester to equilibrate to room temperature before opening to

prevent moisture condensation.

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example, for

a 1 µmol vial, add 100 µL of solvent.

Perform the Conjugation Reaction:

The molar ratio of dye to protein is a critical parameter. A molar excess of 8-15 fold of IR-
825 NHS ester to the protein is a good starting point for optimization.[1]

Calculate the required volume of the dye stock solution.

Volume of Dye (µL) = (Molar Excess × [Protein, M]) × (Volume of Protein, µL) / [Dye

Stock, M]
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While gently stirring or vortexing the protein solution, add the calculated volume of the IR-
825 NHS ester stock solution dropwise.

Incubate the reaction for 1-4 hours at room temperature, protected from light.[2] For pH-

sensitive proteins, the reaction can be performed at 4°C overnight.

Purification of the Conjugate:

Separate the IR-825 labeled protein/peptide from the unreacted dye and byproducts using

a gel filtration column equilibrated with a suitable buffer (e.g., PBS).

Collect the fractions containing the colored conjugate, which will typically elute first.

Quantitative Data (Representative Examples)
The optimal dye-to-protein ratio (Degree of Labeling, DOL) depends on the specific application.

High DOL can lead to quenching or altered protein function. The following are typical starting

points for molar excess and expected DOL for antibodies (MW ~150 kDa), based on similar

NIR dyes.

Target Protein
Molar Excess
(Dye:Protein)

Typical Degree of
Labeling (DOL)

Labeling Efficiency
(Approx.)

IgG Antibody 5:1 - 10:1 1.0 - 2.5 20-30%

IgG Antibody 10:1 - 20:1 2.5 - 5.0 20-30%

Peptide (e.g., cRGD) 1.2:1 - 2:1 ~1.0 >80%

Note: Labeling efficiency is highly dependent on protein concentration and buffer conditions.

Higher protein concentrations generally lead to higher efficiency.[2]

Protocol 2: Thiol-Reactive Labeling with IR-825
Maleimide
This protocol is for the site-specific conjugation of IR-825 maleimide to free sulfhydryl groups

on cysteine residues.
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Experimental Workflow: Thiol-Reactive Labeling
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Workflow for conjugating IR-825 maleimide to proteins/peptides.

Materials
Protein or peptide solution with at least one free cysteine residue.

Reaction Buffer: Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES).

IR-825 Maleimide

Anhydrous DMSO or DMF

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).

Purification column (e.g., gel filtration or RP-HPLC for peptides).

Methodology
Prepare the Protein/Peptide:

Dissolve the protein or peptide in the reaction buffer. The buffer must be free of thiols (e.g.,

DTT, β-mercaptoethanol).

If the cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-20

fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room

temperature. TCEP does not need to be removed before adding the maleimide dye.

Prepare the IR-825 Maleimide Stock Solution:

Prepare a 10 mM stock solution in anhydrous DMSO or DMF.

Perform the Conjugation Reaction:

Add a 10-20 fold molar excess of IR-825 maleimide to the protein/peptide solution.[3]

Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the Conjugate:

For proteins, purify the conjugate using a gel filtration column.
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For peptides, purification is often achieved using reverse-phase high-performance liquid

chromatography (RP-HPLC).[4][5]

Quantitative Data (Representative Examples)
Maleimide reactions are generally efficient for accessible cysteine residues.

Target Molecule
Molar Excess
(Dye:Thiol)

Typical
Conjugation Yield

Notes

C-terminal Cys-

Affibody
10:1 - 15:1 >90%

Site-specific labeling.

[6]

Reduced IgG Antibody 10:1 - 20:1 Variable
Depends on number

of reduced disulfides.

cRGD-Cys Peptide 1.2:1 - 2:1 >95%
Efficient reaction for

single thiol.[3]

Characterization of IR-825 Bioconjugates
Determination of Degree of Labeling (DOL)
The DOL, or dye-to-protein ratio, is calculated using UV-Vis spectrophotometry.

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance

maximum of IR-825 (~805 nm, A₈₀₅).

Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.

Protein Conc. (M) = [A₂₈₀ - (A₈₀₅ × CF)] / ε_protein

ε_protein: Molar extinction coefficient of the protein at 280 nm.

CF: Correction factor (A₂₈₀ of dye / A₈₀₅ of dye). This must be determined for IR-825.

For similar NIR dyes, it is often in the range of 0.05-0.1.

Calculate the dye concentration.
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Dye Conc. (M) = A₈₀₅ / ε_IR825

ε_IR825: Molar extinction coefficient of IR-825 at ~805 nm.

Calculate the DOL.

DOL = Dye Conc. (M) / Protein Conc. (M)

Logical Diagram for DOL Calculation
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Logical flow for calculating the Degree of Labeling (DOL).

Storage and Stability
Short-term storage: Store the purified conjugate at 4°C in a sterile buffer (e.g., PBS),

protected from light.
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Long-term storage: For storage longer than one week, it is recommended to add a

cryoprotectant like glycerol (up to 50% v/v) and store at -20°C or -80°C in small aliquots to

avoid repeated freeze-thaw cycles. Adding a carrier protein like BSA (1-5 mg/mL) can also

help prevent denaturation and nonspecific binding. The stability of the conjugate in biological

media (e.g., serum) should be assessed for in vivo applications, as some dye-protein

linkages can be susceptible to cleavage.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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